1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
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Overview
Description
The compound “1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one” is also known as Mangiferin . It is a bioactive component derived primarily from the mango tree . Belonging to the Xanthone family, its structure allows it to engage with a variety of pharmacological targets .
Synthesis Analysis
The symmetric linked core of xanthones has a heterogeneous biogenetic background . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .Molecular Structure Analysis
The molecular formula of this compound is C12H22O11 . It is a natural product found in Hamamotoa singularis .Chemical Reactions Analysis
Mangiferin, due to its structure, can engage with a variety of pharmacological targets . It has demonstrated antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties .Physical And Chemical Properties Analysis
The molecular weight of this compound is 342.30 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 11 . It also has a rotatable bond count of 8 .Scientific Research Applications
Cardioprotective Effects
Mangiferin has demonstrated significant cardioprotective effects. In 1965, its benefits were shown using an isolated frog heart model system. The compound’s antioxidant properties contribute to its ability to protect the heart from oxidative stress-induced damage .
Antibacterial Properties
Research has shown that Mangiferin possesses antibacterial capabilities. It can inhibit the growth of various bacterial strains, making it a potential candidate for treating bacterial infections .
Hypocholesterolemic Activity
Mangiferin has been found to have hypocholesterolemic effects, which means it can help in reducing cholesterol levels. This application is particularly relevant in the field of cardiovascular diseases where cholesterol management is crucial .
Antiallergic Potential
The compound also exhibits antiallergic properties. It can prevent or alleviate allergic reactions, making it a valuable substance for research in immunology and allergy treatment .
Antidiabetic Effects
Mangiferin has shown promise as an antidiabetic agent. Its ability to modulate blood sugar levels can be harnessed for the development of new diabetes treatments .
Anti-neoplastic Properties
The anti-neoplastic properties of Mangiferin indicate its potential in cancer research. It can inhibit the growth of cancer cells, providing a pathway for developing novel anticancer therapies .
Neuroprotective Actions
Mangiferin’s neuroprotective actions make it a compound of interest in neurology. It can protect nerve cells from damage, which is significant for diseases like Alzheimer’s and Parkinson’s .
Antioxidant and Immunomodulatory Effects
Lastly, Mangiferin’s strong antioxidant and immunomodulatory effects are widely recognized. These properties are essential for combating oxidative stress and modulating the immune response, respectively .
Mechanism of Action
Target of Action
Mangiferin is a bioactive component derived primarily from the mango tree . Its structure allows it to engage with a variety of pharmacological targets .
Mode of Action
The symmetric linked core of xanthones in Mangiferin has a heterogeneous biogenetic background . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .
Biochemical Pathways
Its antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties have all been demonstrated .
Pharmacokinetics
The study does mention its absorption and bioavailability, as well as its metabolism .
Result of Action
Its various pharmacological properties suggest that it has a broad range of effects at the molecular and cellular levels .
Action Environment
It is derived from the mango tree, which is native to the indian subcontinent and other warm regions of the world .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one involves the conversion of a hexose sugar into the desired compound through a series of chemical reactions.", "Starting Materials": ["D-glucose", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Acetic acid", "Water", "Ethanol"], "Reaction": ["Step 1: Oxidation of D-glucose with hydrogen peroxide and sodium hydroxide to form D-gluconic acid", "Step 2: Reduction of D-gluconic acid with sodium borohydride to form D-gluconolactone", "Step 3: Ring opening of D-gluconolactone with acetic anhydride and methanol to form 5-acetoxymethyl-D-gluconolactone", "Step 4: Hydrolysis of 5-acetoxymethyl-D-gluconolactone with water and sodium hydroxide to form 5-hydroxymethyl-D-gluconolactone", "Step 5: Conversion of 5-hydroxymethyl-D-gluconolactone to 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one using ethanol and acetic acid"] } | |
CAS RN |
17606-72-3 |
Product Name |
1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,3,4,6-tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2 |
InChI Key |
DXALOGXSFLZLLN-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
melting_point |
200-202°C |
physical_description |
Solid |
Origin of Product |
United States |
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